molecular formula C23H41N5O9S B14519750 L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid CAS No. 62812-35-5

L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid

Cat. No.: B14519750
CAS No.: 62812-35-5
M. Wt: 563.7 g/mol
InChI Key: SZDHOUCYMIREQY-WOYTXXSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid is a peptide compound composed of five amino acids: leucine, cysteine, serine, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation.

    Reduction: DTT or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug design and delivery.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The peptide may also interact with cell surface receptors, triggering intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid is unique due to its specific amino acid sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature distinguishes it from other peptides and contributes to its distinct biochemical properties.

Properties

CAS No.

62812-35-5

Molecular Formula

C23H41N5O9S

Molecular Weight

563.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H41N5O9S/c1-11(2)7-13(24)19(32)28-17(10-38)22(35)26-15(8-12(3)4)20(33)27-16(9-29)21(34)25-14(23(36)37)5-6-18(30)31/h11-17,29,38H,5-10,24H2,1-4H3,(H,25,34)(H,26,35)(H,27,33)(H,28,32)(H,30,31)(H,36,37)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

SZDHOUCYMIREQY-WOYTXXSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.